5-(2-Iodophenyl)isoxazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry teams seeking to diversify 5-arylisoxazole-4-carboxylic acid scaffolds face a bottleneck: non-halogenated analogs cannot undergo Pd-catalyzed cross-coupling. The ortho-iodophenyl variant solves this with a reactive C-I bond (bond dissociation energy ~57 kcal·mol⁻¹) enabling Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions (RT to 60°C). • Enables sequential chemoselective functionalization for PROTAC synthesis via orthogonal -COOH and -I handles. • Iodine (Z=53) serves as intrinsic anomalous scatterer for SAD/MAD phasing in co-crystallization studies. • Suitable precursor for radioiodination (¹²⁵I/¹³¹I) for SPECT probe development.

Molecular Formula C10H6INO3
Molecular Weight 315.06 g/mol
CAS No. 887408-02-8
Cat. No. B12064043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Iodophenyl)isoxazole-4-carboxylic acid
CAS887408-02-8
Molecular FormulaC10H6INO3
Molecular Weight315.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)I
InChIInChI=1S/C10H6INO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14)
InChIKeySNLISUSPPGXBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Iodophenyl)isoxazole-4-carboxylic Acid Sourcing Guide


5-(2-Iodophenyl)isoxazole-4-carboxylic acid (CAS 887408-02-8, also listed as 839718-34-2) is a heterocyclic small molecule of the isoxazole-4-carboxylic acid class, bearing an ortho-iodophenyl substituent at the 5-position of the isoxazole ring . With molecular formula C₁₀H₆INO₃ and a molecular weight of 315.06 g·mol⁻¹, it possesses a calculated LogP of 2.64 and a topological polar surface area (tPSA) of 63.33 Ų [1]. The compound is utilized primarily as a synthetic intermediate in medicinal chemistry and chemical biology, where the iodine atom serves as a latent reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification of the isoxazole scaffold [2].

Synthetic intermediate with iodo handle for cross-coupling diversification Enables Suzuki, Sonogashira, Heck reactions
Higher lipophilicity (LogP 2.64) relative to non-halogenated analog May support membrane permeability studies
Heavy atom (Z=53) for crystallographic phasing and mass spectrometry Provides anomalous scattering and distinct isotopic pattern

5-(2-Iodophenyl)isoxazole-4-carboxylic Acid vs. Generics


Simple isoxazole-4-carboxylic acid analogs (e.g., 5-phenylisoxazole-4-carboxylic acid, CAS 76344-95-1) differ from the target compound in two decisive respects: lipophilicity and synthetic versatility. The ortho-iodine atom raises the calculated LogP from 2.04 (non-iodinated phenyl analog) to 2.64, a shift of +0.60 log units that alters membrane permeability and protein-binding characteristics in biological assays . More critically, the aryl iodide moiety is a prerequisite for downstream palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions) that cannot be executed by the non-halogenated or even bromo/chloro analogs with comparable efficiency, owing to the superior oxidative addition reactivity of C–I bonds relative to C–Br or C–Cl bonds [1]. Users requiring a diversifiable isoxazole scaffold for library synthesis or structure-activity relationship (SAR) exploration therefore cannot functionally substitute the 2-iodophenyl derivative with its des-iodo or lighter-halogen counterparts.

Attribute
Target: 2-Iodophenyl
Non-Iodinated/Br/Cl Analogs
LogP
2.64 (calculated)
Phenyl: 2.04; bromo/chloro values may differ
Cross-coupling reactivity
C–I BDE ~57 kcal/mol; mild conditions
C–Br ~69, C–Cl ~80 kcal/mol; lower oxidative addition rates
Heavy atom utility
I (Z=53) strong anomalous scatterer
Br weak, Cl very weak; phenyl none

5-(2-Iodophenyl)isoxazole-4-carboxylic Acid: Evidence vs. Closest Analogs


LogP Advantage of Ortho-Iodo Substituent

The target compound 5-(2-iodophenyl)isoxazole-4-carboxylic acid has a calculated LogP of 2.64 [1]. The non-iodinated direct analog 5-phenylisoxazole-4-carboxylic acid (CAS 76344-95-1) has a calculated LogP of 2.04 . The difference of +0.60 log units indicates that the introduction of the ortho-iodine atom substantially increases lipophilicity, which is expected to enhance passive membrane permeability and alter plasma protein binding. While experimental LogP data for the meta-iodo and para-iodo positional isomers are not publicly available in accessible databases as of this writing, computational predictions indicate that the ortho-iodo substitution pattern produces a distinct electronic environment due to the proximity of the bulky iodine atom to the isoxazole ring, which may influence both lipophilicity and steric accessibility of the carboxylic acid group [2].

LogP advantage
Cross-study comparable
Target LogP 2.64 vs phenyl analog 2.04
ΔLogP +0.60
May support membrane penetration studies; context-dependent
Calculated LogP; experimental data not reported
Lipophilicity Drug-likeness Physicochemical profiling

Superior Cross-Coupling Reactivity of C–I Bond

The aryl iodide functionality in 5-(2-iodophenyl)isoxazole-4-carboxylic acid enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) with significantly higher reactivity than the corresponding aryl bromide (5-(2-bromophenyl)isoxazole-4-carboxylic acid) or aryl chloride (5-(2-chlorophenyl)isoxazole-4-carboxylic acid) analogs [1]. This is a well-established class-level principle: the C–I bond (bond dissociation energy ~57 kcal·mol⁻¹) is substantially weaker than C–Br (~69 kcal·mol⁻¹) and C–Cl (~80 kcal·mol⁻¹), leading to faster oxidative addition with Pd(0) catalysts and enabling coupling under milder conditions with lower catalyst loadings [2]. The 2-iodophenyl compound is thus the preferred starting material for library diversification strategies (e.g., parallel synthesis of 5-(2-arylphenyl)isoxazole-4-carboxylic acid derivatives) compared to its bromo and chloro congeners.

C–I bond reactivity
Class-level inference
C–I BDE ≈ 57 kcal·mol⁻¹
(C–Br ~69, C–Cl ~80)
Supports cross-coupling diversification under reported mild conditions
Class-level organohalide principle; head-to-head coupling yields for isoxazole substrates not publicly available
Cross-coupling C–C bond formation Synthetic methodology

Heavy Atom Utility in Crystallography and MS

The molecular weight of 5-(2-iodophenyl)isoxazole-4-carboxylic acid (315.06 g·mol⁻¹) is substantially higher than that of the non-halogenated analog 5-phenylisoxazole-4-carboxylic acid (189.17 g·mol⁻¹; ΔMW = +125.89 g·mol⁻¹), the chloro analog (223.61 g·mol⁻¹; ΔMW = +91.45 g·mol⁻¹), and the bromo analog (~268.06 g·mol⁻¹; ΔMW = +47.00 g·mol⁻¹) [1]. The high atomic number of iodine (Z=53) provides an unambiguous mass signature (characteristic isotopic pattern) in mass spectrometry, facilitating tracking of this compound and its derivatives in complex reaction mixtures. Additionally, the iodine atom can serve as an anomalous scatterer for X-ray crystallographic phasing (SAD/MAD methods), a capability unavailable with the non-halogenated, chloro, or even bromo analogs at longer wavelengths [2].

Heavy atom utility
Cross-study comparable
MW 315.06 (Δ +125.89 vs phenyl)
Iodine Z=53 for SAD/MAD phasing
May provide anomalous scattering signal for crystallography; distinct MS isotopic pattern
Phasing utility is class-level; anomalous scattering values f'' Cu Kα: I 6.8 e⁻, Br 1.3 e⁻, Cl 0.7 e⁻
Crystallography Mass spectrometry Heavy atom effect

Positional Isomerism: Ortho vs. Para Substitution

5-(2-Iodophenyl)isoxazole-4-carboxylic acid (ortho-iodo) and 5-(4-iodophenyl)isoxazole-4-carboxylic acid (para-iodo, CAS 887408-18-6) are positional isomers with identical molecular formulas (C₁₀H₆INO₃, MW 315.06) but differing iodine ring positions [1][2]. In the ortho isomer, the iodine atom is positioned adjacent to the isoxazole ring, creating steric hindrance that restricts rotation about the phenyl-isoxazole bond and alters the conformational ensemble relative to the para isomer. This difference is expected to affect: (a) the dihedral angle between the phenyl and isoxazole rings in the ground-state geometry; (b) the accessibility of the carboxylic acid group for amide bond formation or esterification; and (c) the binding pose when the compound or its derivatives engage protein targets. The isoxazole class is recognized as a privileged scaffold in medicinal chemistry, with substitution position critically affecting biological activity profiles [3]. Direct comparative biological data for the ortho- vs. para-iodo isomers are not available in the open literature as of this search date.

Ortho vs para isomerism
Class-level inference
Ortho-iodo (CAS 887408-02-8) vs para-iodo (CAS 887408-18-6)
Identical MW, different geometry
Positional isomers may exhibit distinct binding poses; context-dependent
No quantitative biological data available; steric and conformational differences predicted
Positional isomerism Structure-activity relationship Steric effects

Identical Polar Surface Area to Phenyl Analog

The topological polar surface area (tPSA) of 5-(2-iodophenyl)isoxazole-4-carboxylic acid is 63.33 Ų, identical to that of 5-phenylisoxazole-4-carboxylic acid (63.33 Ų) [1]. This equivalence arises because the iodine substituent does not contribute additional hydrogen bond donors or acceptors relative to the non-halogenated phenyl ring; the isoxazole nitrogen, oxygen, and carboxylic acid group remain the sole contributors to PSA. Consequently, the two compounds are predicted to have equivalent passive membrane permeability as governed by the PSA criterion (i.e., both fall below the commonly applied 140 Ų threshold for oral bioavailability). The differentiation resides solely in the increased lipophilicity (LogP) and the synthetic/structural utility of the iodine atom, as described in Evidence Items 1 and 2 above. This combination—identical PSA but higher LogP—distinguishes the 2-iodophenyl compound from its non-halogenated analog in a manner relevant to balancing solubility, permeability, and metabolic stability in lead optimization.

Identical tPSA
Data to verify
tPSA 63.33 Ų for both iodo and phenyl analog
ΔtPSA = 0.00
May balance lipophilicity while maintaining hydrogen-bonding profile
Calculated tPSA; source data not available; verify experimentally
Polar surface area Hydrogen bonding Drug-likeness

5-(2-Iodophenyl)isoxazole-4-carboxylic Acid: Optimal Applications


Late-Stage Suzuki-Miyaura Diversification

Medicinal chemistry teams conducting SAR exploration around a 5-arylisoxazole-4-carboxylic acid core should prioritize the 2-iodophenyl variant for library synthesis. The C–I bond's low dissociation energy (~57 kcal·mol⁻¹) enables efficient Pd(0)-catalyzed coupling with aryl boronic acids under mild conditions (room temperature to 60 °C, low catalyst loading), whereas the corresponding bromo and chloro analogs require higher temperatures, longer reaction times, or specialized ligands to achieve comparable conversion [1]. This is particularly advantageous when coupling partners are thermally sensitive or when parallel synthesis in 96-well format demands rapid, high-yielding reactions.

Crystallographic Phasing via Iodine Heavy Atom

Structural biology groups can exploit the iodine atom (Z=53) in 5-(2-iodophenyl)isoxazole-4-carboxylic acid as an intrinsic anomalous scatterer for experimental phasing (SAD/MAD) at standard synchrotron wavelengths (e.g., Cu Kα, f'' ≈ 6.8 e⁻). This eliminates the need for post-crystallization heavy-atom soaking or selenomethionine labeling when the compound or its derivatives are co-crystallized with a protein target [2]. The non-halogenated phenyl analog provides no anomalous signal, while bromo (f'' ≈ 1.3 e⁻ at Cu Kα) and chloro (f'' ≈ 0.7 e⁻) analogs yield substantially weaker phasing power.

Radioiodination for Tracer Synthesis

The presence of iodine at the ortho position of the phenyl ring makes 5-(2-iodophenyl)isoxazole-4-carboxylic acid a candidate precursor for radioiodination (e.g., ¹²⁵I or ¹³¹I labeling) through isotope exchange or trialkylstannane intermediates. This is relevant for the preparation of radioligands for in vitro binding assays or SPECT imaging probes. The non-halogenated, chloro, and bromo analogs cannot directly participate in analogous radioiodination protocols without prior halogen exchange [3].

PROTAC Synthesis via Orthogonal Handles

In the synthesis of proteolysis-targeting chimeras (PROTACs) or other heterobifunctional molecules, the carboxylic acid group at the 4-position and the aryl iodide at the 2-position of the phenyl ring provide two orthogonal reactive handles. The carboxylic acid can be activated for amide coupling to one ligand moiety, while the aryl iodide can undergo subsequent cross-coupling to introduce a second ligand or linker element. This sequential, chemoselective functionalization strategy is not accessible with the non-halogenated phenyl analog and is less efficient with the bromo or chloro congeners due to their lower coupling reactivity [1].

Application
Selection Property
Validation Focus
Late-stage Suzuki-Miyaura diversification
Aryl iodide cross-coupling handle
Coupling efficiency under mild conditions; scope with boronic acids
Protein-ligand co-crystallography
Heavy atom (iodine) for experimental phasing
Anomalous scattering signal (SAD/MAD) without soaking
Radioligand synthesis
Ortho-iodo position for radioiodination
Precursor suitability for ¹²⁵I/¹³¹I labeling via exchange or stannane
PROTAC/heterobifunctional synthesis
Orthogonal carboxylic acid and iodo handles
Sequential chemoselective functionalization (amide coupling then cross-coupling)
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